6-Hydrazinylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydrazinylpyridin-2-amine is a chemical compound with the molecular formula C5H8N4 It is a derivative of pyridine, a six-membered aromatic heterocycle containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Hydrazinylpyridin-2-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. This reaction typically occurs in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, at temperatures ranging from 0°C to 150°C .
Another method involves the reduction of the corresponding diazonium salts. This process also uses hydrazine hydrate as a reducing agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Hydrazinylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or azo compounds.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Hydrazine hydrate is a typical reducing agent.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Hydrazones, azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-Hydrazinylpyridin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Hydrazinylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The exact pathways and molecular targets involved can vary based on the compound’s structure and the biological system in which it is used .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: This compound is structurally similar and has applications in medicinal chemistry, particularly as an antitrypanosomal and antiplasmodial agent.
4,6-Dimethoxy-2-aminopyrimidine: Known for its antimicrobial properties.
Uniqueness
6-Hydrazinylpyridin-2-amine is unique due to its specific hydrazine functional group, which imparts distinct reactivity and potential for forming various derivatives. This makes it a valuable compound for synthesizing complex molecules with potential biological activity.
Properties
CAS No. |
867131-47-3 |
---|---|
Molecular Formula |
C5H8N4 |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
6-hydrazinylpyridin-2-amine |
InChI |
InChI=1S/C5H8N4/c6-4-2-1-3-5(8-4)9-7/h1-3H,7H2,(H3,6,8,9) |
InChI Key |
JLMDFJVDFPUONA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)NN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.